(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane
Brand Name: Vulcanchem
CAS No.: 188777-50-6
VCID: VC20931265
InChI: InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
SMILES: CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol

(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane

CAS No.: 188777-50-6

Cat. No.: VC20931265

Molecular Formula: C23H27N3O4

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane - 188777-50-6

Specification

CAS No. 188777-50-6
Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
IUPAC Name (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
Standard InChI Key DBKGHZWVUDFAFJ-FQEVSTJZSA-N
Isomeric SMILES CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
SMILES CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator